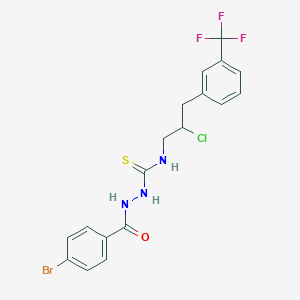

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

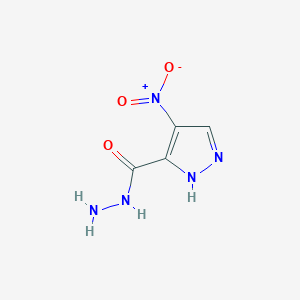

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound . It belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Molecular Structure Analysis

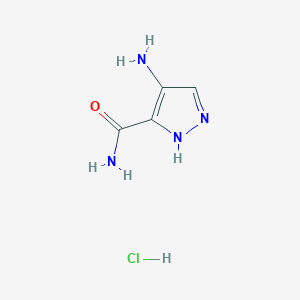

The molecular structure of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is characterized by a phenyl group attached to a tetrahydronaphthalen-1-yl group via a methanamine linkage . The InChI code for this compound is provided in the references .

Physical And Chemical Properties Analysis

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a molecular weight of 237.34 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .

Aplicaciones Científicas De Investigación

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound “naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate” was synthesized using a similar structure to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” via the copper (I)-catalyzed alkyne–azide cycloaddition reaction . This compound is a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group .

Applications in Drug Discovery

1,2,3-triazoles, which can be synthesized from compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Inhibition of SHP1 Activity

Compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” can be used to trace and inhibit the activity of SHP1, a protein tyrosine phosphatase . This is significant for advancing the integration of diagnosis and treatment of diseases related to SHP1 .

Mecanismo De Acción

Target of Action

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a complex compound with potential biological activity. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Similar compounds have been shown to have various effects, such as anti-inflammatory and antioxidant activity . For example, certain indole derivatives have been found to exhibit potent antiviral activity .

Propiedades

IUPAC Name |

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCWBZKFRQWBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)

![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)